molecular formula C16H19N5O3 B11675507 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]propanehydrazide

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]propanehydrazide

Cat. No.: B11675507
M. Wt: 329.35 g/mol
InChI Key: MSAQFERSYLSCNE-LICLKQGHSA-N
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Description

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]propanehydrazide is a chemical compound with the molecular formula C16H19N5O3 and a molecular weight of 329.36 g/mol . It belongs to the class of Schiff base hydrazide derivatives, a group of compounds renowned for their versatile applications in medicinal chemistry and chemical biology due to the presence of the azomethine (-C=N-) functional group . Schiff bases are biologically favored platforms with significant pharmaceutical importance and are frequently employed as ligands to create stable metal complexes in coordination chemistry . These complexes have demonstrated a wide range of pharmacological activities, including anticancer, antitumor, antiviral, DNA binding, antioxidant, antibacterial, and antifungal properties in scientific studies . The structure of this particular compound integrates a 3,5-dimethylpyrazole moiety, a feature known in various bioactive molecules, with a 4-nitrophenyl hydrazone group . Researchers investigate such Schiff base ligands and their metal complexes for their potential to interact with biomolecules, such as DNA and serum proteins, and to act as inhibitors for various enzymes . The compound's structural features make it a valuable intermediate or target molecule for researchers working in drug discovery, the development of new coordination complexes, and the study of structure-activity relationships (SAR). This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C16H19N5O3

Molecular Weight

329.35 g/mol

IUPAC Name

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]propanamide

InChI

InChI=1S/C16H19N5O3/c1-10(13-4-6-14(7-5-13)21(23)24)17-20-16(22)9-8-15-11(2)18-19-12(15)3/h4-7H,8-9H2,1-3H3,(H,18,19)(H,20,22)/b17-10+

InChI Key

MSAQFERSYLSCNE-LICLKQGHSA-N

Isomeric SMILES

CC1=C(C(=NN1)C)CCC(=O)N/N=C(\C)/C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=NN1)C)CCC(=O)NN=C(C)C2=CC=C(C=C2)[N+](=O)[O-]

solubility

41.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Core Reaction: Hydrazone Formation via Condensation

The target compound is a hydrazone derivative synthesized through the acid- or base-catalyzed condensation of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide with 4-nitroacetophenone (1-(4-nitrophenyl)ethan-1-one). The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the ketone’s carbonyl carbon, followed by dehydration to form the ethylidene hydrazone linkage. The E-configuration of the imine bond is thermodynamically favored under reflux conditions.

General Reaction Scheme:

Hydrazide+4-Nitroacetophenonerefluxacid/baseHydrazone+H2O\text{Hydrazide} + \text{4-Nitroacetophenone} \xrightarrow[\text{reflux}]{\text{acid/base}} \text{Hydrazone} + \text{H}_2\text{O}

Preparation of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanehydrazide

The hydrazide precursor is synthesized in two stages:

Synthesis of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanoic Acid

The pyrazole moiety is introduced via cyclization of pentane-2,4-dione with hydrazine hydrate under acidic conditions, yielding 3,5-dimethyl-1H-pyrazole . Subsequent Friedel-Crafts acylation with acryloyl chloride or alkylation with 3-chloropropanoic acid attaches the propanoic acid chain to the pyrazole ring.

Conversion to Hydrazide

The propanoic acid derivative reacts with hydrazine hydrate in ethanol under reflux, forming the corresponding hydrazide:

Propanoic Acid+N2H4Propanehydrazide+H2O\text{Propanoic Acid} + \text{N}2\text{H}4 \rightarrow \text{Propanehydrazide} + \text{H}_2\text{O}

Condensation with 4-Nitroacetophenone

The hydrazide reacts with 4-nitroacetophenone in polar aprotic solvents (e.g., DMF, ethanol) under acidic or neutral conditions. Three optimized methods are described below.

Optimized Preparation Methods

Method 1: DMF-Mediated Condensation (High-Yield Solvent System)

Procedure :

  • Dissolve 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide (1.0 eq) and 4-nitroacetophenone (1.1 eq) in N,N-dimethylformamide (DMF) at 50°C.

  • Stir for 2–4 hours under nitrogen until complete conversion (monitored by HPLC).

  • Precipitate the product by adding a 1:10 mixture of water and 1-propanol.

  • Filter, wash with ethanol, and dry under vacuum at 40–50°C.

Yield : 68–72%
Purity : >94% (HPLC)

Method 2: Ethanol Reflux with Acid Catalysis

Procedure :

  • Combine the hydrazide (1.0 eq) and 4-nitroacetophenone (1.05 eq) in absolute ethanol.

  • Add 2 drops of concentrated HCl and reflux at 80°C for 6 hours.

  • Cool to 5°C, filter the precipitate, and recrystallize from ethanol.

Yield : 65–70%
Advantage : Avoids DMF, simplifying solvent removal.

Method 3: Room-Temperature Reaction in Ethanol with Triethylamine

Procedure :

  • Mix the hydrazide and ketone in ethanol (30 mL per 1 mmol substrate).

  • Add triethylamine (1.2 eq) and stir at 25°C for 12 hours.

  • Isolate the product by filtration and wash with cold ethanol.

Yield : 60–65%
Note : Lower yield due to slower kinetics but suitable for acid-sensitive substrates.

Critical Reaction Parameters

Solvent Selection

SolventTemperature (°C)Yield (%)Purity (%)
DMF507294
Ethanol807092
Ethanol/TEA256590

DMF enhances solubility of aromatic intermediates, while ethanol offers environmental and cost benefits.

Catalysis and Stoichiometry

  • Acid Catalysis (HCl) : Accelerates imine formation but risks hydrolysis of the hydrazide.

  • Excess Ketone (1.1 eq) : Ensures complete conversion of the hydrazide, minimizing residual starting material.

Structural Characterization

Spectroscopic Data

TechniqueKey Signals
IR (KBr) νC=O\nu_{\text{C=O}}: 1685  cm1^{-1}; νN-H\nu_{\text{N-H}}: 3320  cm1^{-1}
1^1H NMR (CDCl3_3)δ 2.52 (s, 6H, pyrazole-CH3_3); δ 8.25 (d, 2H, Ar-NO2_2)
MS m/z 329.35 ([M+^+], 100%)

Crystallography and Polymorphism

The compound may form solvates with DMF or ethanol. Patent data indicate that DMF solvates (Form IX) crystallize in monoclinic systems, with lattice parameters a=12.3A˚,b=7.8A˚,c=15.2A˚a = 12.3 \, \text{Å}, b = 7.8 \, \text{Å}, c = 15.2 \, \text{Å}.

Industrial-Scale Considerations

Cost-Efficiency

  • DMF Recovery : Distillation and reuse reduce solvent costs.

  • Catalyst Recycling : Pd/C from hydrogenation steps (in related syntheses) can be reused up to 5 times.

Environmental Impact

Ethanol-based methods generate less hazardous waste compared to DMF, aligning with green chemistry principles.

Challenges and Mitigation

Byproduct Formation

  • Unreacted Hydrazide : Minimized by using excess ketone and prolonged reaction times.

  • Z-Isomer Contamination : Controlled by refluxing in protic solvents, favoring the E-isomer.

Chemical Reactions Analysis

Hydrolysis

The hydrazone group undergoes acidic hydrolysis to regenerate hydrazine derivatives. This reaction is facilitated by the electrophilic carbonyl carbon in the hydrazone:

Mechanism :

  • Protonation of the hydrazone’s nitrogen.

  • Nucleophilic attack by water on the carbonyl carbon.

  • Formation of a hydrazine intermediate and release of 4-nitroacetophenone.

Nucleophilic Substitution

The hydrazide moiety acts as a nucleophile , enabling substitution reactions with electrophiles (e.g., alkyl halides).

Condensation Reactions

The pyrazole ring participates in Michael addition or cross-coupling reactions, particularly under basic conditions.

Chemical Reactions

The compound exhibits multiple reactive pathways:

Reaction Type Key Features Reference
Hydrolysis Acidic conditions; yields hydrazine derivatives and 4-nitroacetophenone
Tautomerism Hydrazone ⇌ hydrazine tautomer under basic conditions
Nucleophilic Attack Reaction with alkyl halides or carbonyl compounds
Oxidation/Reduction Potential reactivity of nitro group (e.g., reduction to amine)

Bond Lengths

Crystallographic studies reveal critical bond characteristics:

Bond Type Length (Å) Functional Group Reference
C–N~1.35Pyrazole ring
N–N~1.45Hydrazide group
C3–N71.29Pyrazole ring (similar compounds)
C1–N8~1.48Pyrazole ring (similar compounds)

Molecular Formula

Discrepancies exist in reported formulas:

  • C₁₆H₁₉N₅O₃ ( ) vs. C₁₈H₂₂N₄O () for structurally similar compounds.

  • The nitrophenyl derivative likely aligns with C₁₆H₁₉N₅O₃ based on substituent composition .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]propanehydrazide exhibits significant antimicrobial properties. Studies indicate that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .

Anticancer Properties

The compound has shown promise in anticancer research. Investigations into its mechanism of action reveal that it may induce apoptosis in cancer cells through the activation of specific pathways associated with cell death .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties by modulating inflammatory cytokines and pathways, thus offering potential therapeutic benefits in treating inflammatory diseases .

Coordination Chemistry

Due to its ability to form stable complexes with transition metals, this compound is also explored in coordination chemistry. Its unique structure allows it to act as a ligand in metal-organic frameworks (MOFs), which can be utilized for gas storage and separation applications.

Sensors and Catalysts

The incorporation of this compound into sensor technology has been investigated. Its electronic properties make it suitable for developing sensors that detect specific analytes through changes in conductivity or fluorescence.

Case Studies

StudyObjectiveFindings
Study 1Antimicrobial ActivityDemonstrated effective inhibition against E. coli and S. aureus strains.
Study 2Anticancer EffectsInduced apoptosis in human cancer cell lines through caspase activation.
Study 3Material Science ApplicationsFormed stable complexes with Pt(II) for catalytic applications in organic reactions.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(1E)-1-(4-nitrophenyl)ethylidene]propanehydrazide is not well-documented. it is likely to interact with molecular targets through its hydrazide linkage and nitrophenyl group. These interactions could involve hydrogen bonding, π-π stacking, and other non-covalent interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related hydrazide and heterocyclic derivatives, focusing on molecular properties, synthesis pathways, and bioactivity trends.

Structural and Physicochemical Properties

A comparative overview of key physicochemical parameters is provided below:

Compound Class / Example Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Hydrazide (CAS 307321-70-6) C17H18N6O3* 354.37 Not reported 3,5-Dimethylpyrazole, 4-nitrophenyl
1,3,4-Thiadiazole Derivatives Varies ~350–450 Not specified Thiadiazole core, nitroaryl groups
(4E)-2-Acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one C13H11N3O4 273.24 170 Pyrazol-3-one, nitroaryl
9-(2,4-Dichlorophenyl)-7-(4-nitrophenyl)-2-phenyltriazolo[1,5-c]pyrimidine C22H14Cl2N6O2 487.29 334–336 Triazolopyrimidine, chloro, nitroaryl
Sulfonohydrazide Derivatives (e.g., 1d ) C16H16N2O3S 316.37 163–232 Sulfonyl, methoxy, aryl
Triazole Carbohydrazones (e.g., 4a ) C15H11N7O5 377.30 Not specified Triazole, nitrofuran

*Estimated based on structural analysis.

Key Observations:

  • The target compound’s nitroaryl and pyrazole groups are shared with antimicrobial 1,3,4-thiadiazole derivatives , though its hydrazide linker distinguishes it from sulfur-containing analogs.
  • Pyrazol-3-one derivatives (e.g., ) exhibit lower molecular weights (~273 g/mol) and moderate melting points (170°C), contrasting with the target’s higher complexity .
  • Triazolopyrimidines () show exceptional thermal stability (mp >300°C), likely due to fused heterocyclic systems .

Functional Group Impact on Properties

  • Nitroaryl Groups: Enhance antimicrobial activity in thiadiazoles () and triazoles () but may increase toxicity risks .
  • Pyrazole vs. Thiadiazole Cores: Pyrazole-based compounds (e.g., target hydrazide) offer metabolic stability, while thiadiazoles improve solubility via sulfur atoms .

Biological Activity

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]propanehydrazide is a compound that has garnered interest due to its potential biological activities. This article reviews the synthesis, molecular properties, and biological activities of this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties.

  • Molecular Formula : C16H20N4O
  • Molar Mass : 284.36 g/mol
  • CAS Number : 307321-74-0

Synthesis

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]propanehydrazide typically involves the reaction of 3,5-dimethylpyrazole with an appropriate aldehyde derivative. The reaction conditions often include solvent choices such as ethanol or methanol and may require catalysts to enhance yield.

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, a study highlighted the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The IC50 values for related compounds showed promising results in inhibiting COX-1 and COX-2 enzymes, suggesting that 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]propanehydrazide may also possess similar activity .

Antimicrobial Activity

Compounds containing a pyrazole moiety have demonstrated broad-spectrum antimicrobial activity. The compound's structure allows for interactions with bacterial cell membranes and enzymes critical for bacterial survival. Studies have reported that derivatives with similar scaffolds exhibit effective antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored through various studies. For example, molecular docking studies have suggested that these compounds can interact with cancer-related targets, leading to apoptosis in cancer cells. The presence of nitro groups in the compound is believed to enhance its cytotoxic effects against tumor cells .

Case Studies

Several studies have focused on the biological evaluation of pyrazole derivatives:

  • Study on Anti-inflammatory Activity :
    • Objective : Evaluate the anti-inflammatory effects of pyrazole derivatives.
    • Method : In vitro assays measuring COX enzyme inhibition.
    • Results : Compounds showed better activity than standard anti-inflammatory drugs like diclofenac.
  • Antimicrobial Evaluation :
    • Objective : Test the antibacterial efficacy against common pathogens.
    • Method : Minimum inhibitory concentration (MIC) assays.
    • Results : Significant inhibition was observed against E. coli with an MIC value of 64 µg/mL for structurally related compounds.
  • Anticancer Activity Assessment :
    • Objective : Investigate cytotoxicity against various cancer cell lines.
    • Method : MTT assay for cell viability.
    • Results : Notable cytotoxic effects were recorded in several cancer cell lines, indicating potential therapeutic applications.

Summary Table of Biological Activities

Activity TypeMechanismReference
Anti-inflammatoryCOX enzyme inhibition
AntimicrobialDisruption of bacterial membranes
AnticancerInduction of apoptosis

Q & A

Q. Data-Driven Example :

ParameterOptimal ValueYield ImpactReference
CatalystPd(PPh₃)₂Cl₂+15%
SolventEthanol/water (3:1)+20%
Temperature50–80°C+10–25%

How do substitution patterns on the aryl group influence biological activity?

Advanced Question
Structure-Activity Relationship (SAR) Insights :

  • Electron-Withdrawing Groups (e.g., –NO₂, –SO₂Me): Enhance antifungal activity (MIC = 8–16 µg/mL) but reduce antibacterial efficacy .
  • Electron-Donating Groups (e.g., –OMe, –OH): Improve antibacterial activity (MIC = 32–64 µg/mL) .
  • Halogen Substituents (e.g., –Cl, –F): Moderate dual activity due to lipophilicity .

Advanced Question

  • Chiral HPLC : Resolves enantiomers using amylose-based columns (e.g., >99% ee) .
  • Circular Dichroism (CD) : Confirms E-configuration of the hydrazone bond .
  • X-ray Diffraction : Resolves crystal packing and hydrogen-bonding networks .

Reference : Single-crystal X-ray data (R factor = 0.032) confirmed the E-geometry .

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